molecular formula C10H16N2 B12658957 N-Butylbenzene-1,4-diamine CAS No. 94108-14-2

N-Butylbenzene-1,4-diamine

Cat. No.: B12658957
CAS No.: 94108-14-2
M. Wt: 164.25 g/mol
InChI Key: PPPNUSFRWJVHQB-UHFFFAOYSA-N
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Description

N-Butylbenzene-1,4-diamine (CAS 94108-14-2) is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound is characterized by a LogP of 1.94 and a density of approximately 1.022 g/cm³ . It is primarily used in research and analytical chemistry. This diamine can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for the isolation of impurities in preparative separation. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid . The analytical methodology is also suitable for pharmacokinetics studies . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94108-14-2

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-N-butylbenzene-1,4-diamine

InChI

InChI=1S/C10H16N2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8,11H2,1H3

InChI Key

PPPNUSFRWJVHQB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N Butylbenzene 1,4 Diamine

Established Synthetic Routes to N-Butylbenzene-1,4-diamine

Traditional methods for synthesizing N-substituted aromatic diamines like this compound often rely on well-established organic reactions. These routes are characterized by their procedural steps and the types of chemical transformations employed.

Amination Reactions in Diamine Synthesis

Amination reactions are a fundamental approach to forming carbon-nitrogen bonds. In the context of this compound synthesis, this can involve the direct alkylation of a pre-existing diamine or the amination of a suitable benzene (B151609) derivative.

One common strategy is the N-alkylation of p-phenylenediamine (B122844) . This involves reacting p-phenylenediamine with a butylating agent, such as an butyl halide (e.g., n-butyl bromide). The reaction typically proceeds via nucleophilic substitution, where the amino group of the diamine attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com However, controlling the degree of alkylation to favor the mono-N-butylated product over the di-N-butylated or unreacted starting material can be a challenge. masterorganicchemistry.com

Another approach is the reductive amination of a carbonyl compound with p-phenylenediamine. For instance, reacting p-phenylenediamine with butanal would initially form an imine (a Schiff base), which is then reduced to the corresponding secondary amine. organicchemistrytutor.com This method offers good control over the formation of the desired N-alkylated product. masterorganicchemistry.com The general mechanism involves the initial formation of a carbinolamine, followed by dehydration to the imine, and subsequent reduction. organicchemistrytutor.com

The direct amination of functionalized benzene rings is also a viable route. For example, a process for producing 1,4-phenylenediamine from 1,4-dihydroxybenzene using an aminating agent in the presence of a catalyst has been described. google.com While not directly producing the N-butyl derivative, this highlights the potential for amination of substituted benzenes to form the core diamine structure, which could then be subsequently alkylated.

Starting Materials Reagents Reaction Type Key Features
p-Phenylenediamine, Butyl HalideBaseN-AlkylationPotential for over-alkylation. masterorganicchemistry.com
p-Phenylenediamine, ButanalReducing Agent (e.g., NaBH3CN)Reductive AminationGood selectivity for mono-alkylation. masterorganicchemistry.comorganicchemistrytutor.com
1,4-DihydroxybenzeneAminating Agent, CatalystDirect AminationForms the p-phenylenediamine core. google.com

Reductive Synthesis Approaches for Aromatic Diamines

Reductive methods are widely employed in the synthesis of aromatic amines, often starting from nitroaromatic compounds.

A key strategy for synthesizing N-butyl-p-phenylenediamine is the reduction of N-butyl-4-nitroaniline . This precursor can be prepared by the nucleophilic aromatic substitution of a nitro-activated halobenzene (e.g., 1-fluoro-4-nitrobenzene) with n-butylamine. The subsequent reduction of the nitro group to an amino group yields the target diamine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Pd/C or Pt/C) or chemical reducing agents like tin(II) chloride in hydrochloric acid. google.com

Another related method involves the reductive alkylation of p-nitroaniline . In this one-pot procedure, p-nitroaniline is reacted with a butylating agent (like butanone) and hydrogen gas in the presence of a catalyst. google.com This process simultaneously alkylates the amino group and reduces the nitro group. For example, the synthesis of N,N'-di-sec-butyl-p-phenylenediamine has been achieved by reacting p-nitroaniline with butanone and hydrogen over a Pt/C catalyst. google.com

Catalytic hydrogenation is a cornerstone of this approach. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. For instance, the synthesis of N,N'-di-sec-butyl-p-phenylenediamine from p-phenylenediamine and butanone utilized a Cu-Cr catalyst at elevated temperature and pressure. sincerechemical.com

Precursor Reagents Reaction Type Product
N-butyl-4-nitroanilineH₂, Metal Catalyst (e.g., Pd/C)Catalytic HydrogenationThis compound
p-Nitroaniline, ButanoneH₂, Pt/C CatalystReductive AlkylationN,N'-di-sec-butyl-p-phenylenediamine google.com
p-Phenylenediamine, ButanoneH₂, Cu-Cr CatalystReductive AlkylationN,N'-di-sec-butyl-p-phenylenediamine sincerechemical.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing amine functionalities onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups.

The synthesis of this compound can be approached through the reaction of a halo-nitrobenzene with n-butylamine. For example, reacting 1-fluoro-4-nitrobenzene (B44160) with n-butylamine would yield N-butyl-4-nitroaniline. The nitro group in the para position is a strong activating group, facilitating the nucleophilic attack by the amine. The resulting intermediate, N-butyl-4-nitroaniline, can then be reduced to this compound as described in the reductive synthesis section. justia.com

An improved synthesis of N,N-disubstituted-p-phenylenediamines highlights the sensitivity of the final products to oxygen, necessitating that manipulations be carried out under an inert atmosphere. wipo.int This method involves the preparation of a nitroso intermediate from a di-n-butylaniline, which is then reduced. justia.com

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has explored advanced techniques for the synthesis of this compound and its derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating organic reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and sometimes, different product selectivity compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not prevalent in the initial search, the principles of MAOS are applicable to the established synthetic routes. For instance, the N-alkylation of p-phenylenediamine or the SNAr reaction to form the N-butyl-4-nitroaniline precursor could potentially be accelerated under microwave conditions.

Organometallic Reagent Application in Diamine Functionalization

Organometallic chemistry offers sophisticated methods for forming carbon-nitrogen bonds, often with high selectivity and under mild conditions.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used for forming C-N bonds. This reaction could be applied to synthesize this compound by coupling p-phenylenediamine with a butyl halide or by coupling a protected p-haloaniline with n-butylamine, followed by deprotection. These reactions typically employ a palladium catalyst and a phosphine (B1218219) ligand.

Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of aromatic amines with alcohols under mild conditions, following a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. unica.it In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine. unica.it This method is atom-economical and environmentally benign as the only byproduct is water. unica.it Iridium complexes have also been utilized for similar N-alkylation reactions. acs.org

Technique Catalyst/Reagents Reaction Type Advantages
Microwave-Assisted SynthesisN/AVarious (e.g., N-Alkylation)Reduced reaction times, potentially higher yields.
Buchwald-Hartwig AminationPalladium Catalyst, Phosphine LigandCross-CouplingHigh selectivity, mild conditions.
Borrowing HydrogenRuthenium or Iridium CatalystsN-Alkylation with AlcoholsAtom-economical, environmentally friendly. unica.it

Enzyme-Mediated Synthesis of Aromatic Amines

The use of biocatalysts in chemical synthesis represents a significant advancement towards greener and more selective industrial processes. acs.org For the synthesis of aromatic amines such as this compound, several classes of enzymes offer potential pathways, primarily through C-N bond formation or the reduction of nitrogen-containing functional groups. These enzymatic reactions are prized for their high stereoselectivity and ability to proceed under mild conditions, often at room temperature and atmospheric pressure, which avoids the need for harsh reagents or protective groups. researchgate.net

Key enzyme families relevant to aromatic amine synthesis include:

Imine Reductases (IREDs) and Reductive Aminases (RedAms) : These NADPH-dependent enzymes are capable of catalyzing the asymmetric synthesis of secondary and tertiary amines. acs.org A potential pathway for this compound could involve the reductive amination of a suitable ketone precursor. Reductive aminases are particularly noteworthy as they can catalyze both the formation of an imine intermediate and its subsequent reduction to the amine in a single pot. acs.org

Laccases : These copper-containing oxidoreductases can mediate the oxidation of substituted anilines, leading to the formation of various coupled products. mdpi.com While often associated with polymerization or dye synthesis, laccase-mediated reactions can be directed to produce specific heterocyclic compounds through controlled radical-cationic oxidation processes. researchgate.netmdpi.com The feasibility of using laccases for targeted diamine synthesis would depend on controlling the oxidative coupling to prevent polymerization. core.ac.uk

Transaminases (TAs) : These enzymes are a major route for synthesizing primary amines through the amination of ketones, a process that has garnered significant academic and industrial interest. acs.org

The application of these biocatalytic strategies provides access to a broad range of amines, leveraging mild, environmentally friendly reaction conditions that stand in contrast to many traditional chemical methods. acs.orgresearchgate.net

Table 1: Enzyme Classes for Potential Aromatic Amine Synthesis

Enzyme Class Reaction Type Key Advantages Potential Application for this compound
Imine Reductases (IREDs) / Reductive Aminases (RedAms) Reductive Amination High enantioselectivity, access to secondary/tertiary amines. acs.org Synthesis from a corresponding butyl-substituted keto-aniline.
Laccases Oxidative Coupling Uses molecular oxygen as an oxidant, no toxic catalysts needed. mdpi.com Controlled dimerization or functionalization of a butyl-aniline precursor.

Optimization of Reaction Conditions for this compound Synthesis

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of complex organic molecules, including aromatic diamines. The solvent not only facilitates the dissolution of reactants but can also significantly influence reaction pathways and kinetics. In the synthesis of covalent organic frameworks (COFs) from amine precursors, for instance, the ratio of solvents like mesitylene (B46885) and 1,4-dioxane (B91453) was found to have a profound effect on the crystallinity and morphology of the product. rsc.org

For syntheses involving aromatic amines, a range of solvents may be employed, and their effects can be summarized as follows:

Aprotic Polar Solvents (e.g., DMSO, DMF, CH₃CN) : These solvents are often used for nucleophilic substitution reactions. In one study, a reaction yielded a product in dimethyl sulfoxide (B87167) (DMSO) at 70 °C. acs.org However, comparisons between DMF and CH₃CN in another synthesis showed very low yields (<5%), indicating that solvent choice is highly specific to the reaction mechanism. hbni.ac.in

Non-polar Aromatic Solvents (e.g., Toluene, Mesitylene) : These are common in reactions where reactants are less polar. N¹,N⁴-disec-butylbenzene-1,4-diamine, a related compound, shows good solubility in toluene. solubilityofthings.com

Ethers (e.g., 1,4-Dioxane) : Often used in mixed-solvent systems, ethers can help to control solubility and reaction rates. rsc.org

The optimal solvent system must be determined empirically for the specific synthetic route to this compound, balancing reactant solubility with the desired reaction selectivity to minimize byproduct formation.

Table 2: General Solvent Effects in Aromatic Amine Synthesis

Solvent Type Examples General Application & Influence
Aprotic Polar DMSO, DMF, Acetonitrile (B52724) (CH₃CN) Often used for nucleophilic reactions; can significantly affect reaction rates and product yields. acs.orghbni.ac.in
Non-polar Toluene, Hexane, Mesitylene Suitable for less polar reactants and certain catalytic cycles; affects solubility and product morphology. rsc.orgsolubilityofthings.com
Ethers 1,4-Dioxane, Diethyl Ether Frequently used as a co-solvent to modulate solubility and reaction conditions. rsc.org

Temperature and Pressure Influence on Diamine Formation

Temperature and pressure are fundamental thermodynamic parameters that control reaction kinetics and equilibria. For many synthetic procedures involving aromatic amines, elevated temperatures are required to overcome activation energy barriers. For example, the synthesis of certain polyimide-based COFs requires temperatures of 120 °C, with some preparations occurring at even higher temperatures of 200–250 °C. rsc.org Another synthesis of a complex aniline (B41778) derivative was conducted by heating a solution at 70 °C for 10 hours. acs.org

Conversely, some modern synthetic methods are designed to operate at ambient temperature to improve selectivity and energy efficiency. rsc.org

Solvothermal synthesis is a specific technique where reactions are carried out in a sealed vessel at temperatures above the boiling point of the solvent, leading to autogenous pressure. This method is widely used for preparing advanced materials from amine precursors and can be crucial for achieving high crystallinity and specific product morphologies. rsc.org The precise control of temperature is critical, as excessive heat can lead to decomposition or the formation of unwanted side-products.

Reaction Time and Stirring Dynamics

The duration of a chemical reaction is a key variable that must be optimized to maximize product yield while minimizing the formation of impurities from side reactions or product degradation. Monitoring the reaction progress over time, often using techniques like High-Performance Liquid Chromatography (HPLC), is essential. scispace.com Reaction times for related amine syntheses can vary widely, from a few hours to several days. For instance, some syntheses are complete after 10-15 hours, while others may require 48 to 72 hours to achieve the desired conversion. acs.orgnih.gov

Stirring dynamics are particularly important in heterogeneous reaction mixtures to ensure efficient mass transfer between phases. In the preparation of a nanostructured iron catalyst on a cellulose (B213188) support, a heterogeneous mixture was stirred at 450 rpm for 15 hours to ensure uniform deposition. nih.gov Inadequate stirring can lead to localized concentration gradients, resulting in lower yields and inconsistent product quality.

Table 3: Typical Reaction Parameter Ranges in Amine Synthesis

Parameter Typical Range Influence on Synthesis
Temperature Ambient to 250 °C Affects reaction rate and selectivity; high temperatures can cause degradation. rsc.org
Pressure Atmospheric to Autogenous (Solvothermal) Key factor in solvothermal methods; influences solvent properties and reaction pathways. rsc.org

| Reaction Time | 1 hour to 72 hours | Optimized to maximize yield and prevent byproduct formation; requires careful monitoring. researchgate.netnih.gov |

Scalability Considerations in Diamine Synthesis Research

The transition from a laboratory-scale procedure (milligram to gram) to large-scale industrial production (kilogram) is a significant challenge in chemical synthesis. A reaction that is successful in a lab setting may not be viable on a larger scale without substantial modification. Key considerations include cost of reagents, catalyst robustness and reusability, and process safety.

A notable example of a successful scale-up is the deuteration of anilines using a nanostructured iron catalyst. This process was scaled to produce over a kilogram of the desired product, demonstrating the feasibility of large-scale production when using a robust and reusable catalyst. nih.gov The development of methodologies for large-scale synthesis requires technologies that are reliable and robust. nih.gov

In the context of electrosynthesis, scaling up presents unique challenges. A procedure optimized on a 1 mmol scale may require re-optimization of parameters like current density when translated to a smaller or larger scale to minimize side-product formation. scispace.com The development of standardized reactors for high-throughput experimentation helps accelerate this optimization process, enabling the rapid generation of compound libraries and facilitating the move to larger scales. scispace.com Therefore, any synthetic route developed for this compound must be designed with future scalability in mind, favoring cost-effective starting materials and energy-efficient conditions.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
N¹,N⁴-disec-butylbenzene-1,4-diamine
Acetonitrile
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
1,4-Dioxane
Mesitylene
Toluene
n-Butanol

Chemical Reactivity and Mechanistic Elucidation of N Butylbenzene 1,4 Diamine

Fundamental Reactivity Profiles of Aromatic Amine Functional Groups

The reactivity of N-Butylbenzene-1,4-diamine is centered around the lone pairs of electrons on its two nitrogen atoms. The primary amine (-NH₂) and the secondary N-butylamine (-NHC₄H₉) groups are both nucleophilic and basic, though their reactivity can differ due to steric and electronic effects. The butyl group introduces some steric hindrance to the secondary amine and also has a slight electron-donating inductive effect.

Acylation Reactions of this compound

Aromatic amines like this compound readily undergo acylation with reagents such as acid chlorides or anhydrides to form amides. This reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. Given the two amine groups of differing reactivity, selective acylation can be a challenge. Generally, the primary amine is more sterically accessible and may react preferentially under controlled conditions. However, di-acylation is also possible, particularly with an excess of the acylating agent. The study of monoacylation of symmetrical diamines has shown that reaction conditions can be optimized to favor the formation of the mono-acylated product. researchgate.net

Table 1: Representative Acylation Reaction

Reactant Acylating Agent Product Conditions

Alkylation Reactions of this compound

The amine groups of this compound can be alkylated by reacting with alkyl halides or other alkylating agents. This reaction proceeds via nucleophilic substitution. Similar to acylation, the relative reactivity of the primary versus the secondary amine dictates the product distribution. N-alkylation of anilines using alcohols has been explored as an efficient method to synthesize secondary and tertiary amines. researchgate.net Reductive alkylation, which involves reacting the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent, is another common method. For instance, the synthesis of related N,N'-di-sec-butyl-p-phenylenediamine can be achieved through the reductive alkylation of p-phenylenediamine (B122844) with butanone. nih.govsincerechemical.com This suggests that the primary amine of this compound could be further alkylated using a similar approach.

It is also possible for alkylation to occur on the benzene (B151609) ring itself, a reaction known as ring alkylation. This typically requires a catalyst, such as an alkyl aluminum halide, and involves reacting the diamine with an olefin at elevated temperatures and pressures. google.comwipo.int

Coupling Reactions Involving this compound

The aromatic amine functionality allows this compound to participate in various coupling reactions. One of the most significant is oxidative coupling. In the presence of oxidizing agents, p-phenylenediamines can couple to form dimers, oligomers, or polymers. bohrium.comresearchgate.net The specific structure of the resulting products is highly dependent on the reaction conditions, including the oxidant used and the pH of the medium. bohrium.com These reactions are fundamental to the formation of polymeric materials with interesting electronic properties and are also relevant to the mechanism of antioxidant action.

Another important class of coupling reactions is diazotization, where the primary amine group reacts with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can subsequently undergo a variety of reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions on the Benzene Core

The amine and N-butylamine groups are strong activating groups for electrophilic aromatic substitution (EAS). wikipedia.org They donate electron density to the benzene ring through resonance, increasing its nucleophilicity. This makes the ring highly reactive towards electrophiles. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho (adjacent) or para (opposite) to the existing amine groups. In this compound, the positions ortho to the two amine groups are the only available sites for substitution.

Common EAS reactions include halogenation (with Cl₂, Br₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with SO₃/H₂SO₄). masterorganicchemistry.comyoutube.com Due to the high activation of the ring by the two amine groups, these reactions often proceed under milder conditions than those required for benzene itself.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Substituent Groups Activating/Deactivating Directing Effect Predicted Substitution Sites on this compound
-NH₂ Strongly Activating Ortho, Para Positions 2, 3, 5, 6

Carbocationic Intermediate Formation and Reactivity

The mechanism of electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com First, the aromatic ring attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

For this compound, attack at the ortho position to one of the amine groups results in a carbocation where the positive charge can be delocalized onto the nitrogen atom of the adjacent amine group. This provides significant resonance stabilization, making the formation of this intermediate particularly favorable. The second step of the mechanism is the rapid loss of a proton from the site of attack, which restores the aromaticity of the ring and yields the final substituted product. masterorganicchemistry.comlibretexts.org

Radical Chemistry and Antioxidant Mechanisms of this compound

Substituted p-phenylenediamines are widely recognized for their antioxidant properties, which are rooted in their radical chemistry. wikipedia.orgnih.gov They function as radical scavengers, protecting materials like rubber and oils from degradation by oxidative processes. wikipedia.orgmintchem.com

The antioxidant mechanism involves the donation of a hydrogen atom from one of the N-H bonds to a reactive radical (e.g., a peroxy radical, ROO•), thereby neutralizing it. This process generates a stabilized aminyl radical.

R-NH-Ar-NH₂ + ROO• → R-N•-Ar-NH₂ + ROOH

This newly formed radical is stabilized by resonance, with the unpaired electron being delocalized over the aromatic ring and the second nitrogen atom. This stability prevents the aminyl radical from initiating new oxidation chains. It can further react with another radical, effectively terminating the oxidation process. The presence of two amine groups allows for the sequential donation of two hydrogen atoms, enhancing the antioxidant capacity of the molecule. The specific N-alkyl and N'-aryl or alkyl substituents on the p-phenylenediamine core can influence the antioxidant activity by modifying the stability of the intermediate radicals. researchgate.net

Radical-Trapping Antioxidant (RTA) Capabilities

N-substituted p-phenylenediamines are a significant class of industrial antioxidants, widely utilized to protect materials such as rubber, plastics, and oils from degradation. wikipedia.orgresearchgate.net Their primary role as radical-trapping antioxidants (RTAs) involves the donation of a hydrogen atom to chain-propagating radicals, such as peroxyl radicals (ROO•), which are key intermediates in autoxidation processes. This action interrupts the degradation cycle.

The antioxidant activity of these compounds is attributed to the relative weakness of the N-H bond in the amine groups, which allows for the facile donation of a hydrogen atom to a radical species. This process results in the formation of a more stable, resonance-stabilized aminyl radical from the antioxidant molecule, which is less reactive and less likely to propagate the oxidation chain.

While direct studies on this compound are limited in publicly available literature, the principles of RTA for the broader class of N-substituted p-phenylenediamines are well-established. For instance, related compounds like N,N'-diphenyl-p-phenylenediamine (DPPD) are known to function as efficient antioxidants through this hydrogen atom transfer mechanism. mdpi.com

Inhibition Mechanisms of Autoxidation Processes

The autoxidation of organic materials is a free-radical chain reaction that typically involves three stages: initiation, propagation, and termination. N-substituted p-phenylenediamines, such as this compound, primarily inhibit autoxidation by interfering with the propagation stage.

The general mechanism of inhibition can be described by the following reactions:

Initiation: Formation of initial radicals (R•) from the organic material (RH) due to factors like heat, light, or the presence of initiators.

RH → R• + H•

Propagation: The initial radical reacts with oxygen to form a peroxyl radical (ROO•), which then abstracts a hydrogen atom from another molecule of the organic material, creating a hydroperoxide (ROOH) and a new radical (R•). This creates a self-sustaining cycle.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Inhibition by this compound (ArNHR'): The antioxidant (ArNHR') donates a hydrogen atom to the peroxyl radical, breaking the propagation cycle.

ROO• + ArNHR' → ROOH + ArNR'•

The resulting aminyl radical (ArNR'•) is stabilized by resonance and is generally not reactive enough to abstract a hydrogen atom from the organic material, thus effectively halting the chain reaction.

Formation and Reactivity of Nitroxide Species from Aromatic Amines

Further reactions of the aminyl radical can lead to the formation of other species, including nitroxide radicals. While the formation of nitroxide radicals from some aromatic amines is a known pathway, studies on several N,N'-substituted p-phenylenediamines have shown that when reacting with peroxyl radicals (RO₂•), the concentration of resulting nitroxide radicals is very low. researchgate.net However, a high concentration of nitroxide radicals can be achieved using stronger oxidizing agents like 3-chloroperbenzoic acid. researchgate.net

The formation of nitroxide radicals from secondary aromatic amines can proceed through the oxidation of the initial aminyl radical. These nitroxide radicals can also participate in antioxidant cycles. For instance, they can react with other radicals in termination reactions. The stability of these nitroxide species can vary significantly depending on the substituents on the aromatic ring and the nitrogen atom. Some nitroxides are highly stable radicals.

Kinetic Studies of this compound Reactions

Determination of Apparent Rate Constants

The rate of reaction of an antioxidant with free radicals is a critical parameter in determining its effectiveness. For related p-phenylenediamine compounds, these rate constants have been determined under various conditions. For example, the dark oxidation of 6PPD at pH 7 and 19 °C was found to have a rate constant of 4.5 × 10⁻⁵ s⁻¹. ethz.ch The rate of these degradation reactions is highly dependent on factors such as pH, temperature, and oxygen concentration. ethz.chnih.gov

Below is a table of dark oxidation rate constants for related p-phenylenediamine compounds at 19°C, illustrating the influence of structure and pH on reactivity.

CompoundpHRate Constant (s⁻¹)
6PPD50.42 × 10⁻⁵
6PPD74.5 × 10⁻⁵
IPPD72.9 × 10⁻⁵

Data sourced from a study on the aquatic thermal and photochemical reactivity of 6PPD and IPPD. ethz.ch

Activation Energy Calculation and Arrhenius Analysis

The temperature dependence of the reaction rate constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea). This is a crucial parameter for understanding the energy barrier of the reaction.

For the dark degradation of 6PPD at pH 7, an Eyring plot was used to determine the activation parameters. nih.gov The enthalpy of activation (ΔH‡) was found to be 50.9 (±1.9) kJ mol⁻¹, and the entropy of activation (ΔS‡) was -94.4 (±6.0) J K⁻¹ mol⁻¹. nih.gov These values provide insight into the transition state of the reaction and can be related to the Arrhenius activation energy.

Arrhenius Parameters for the Reaction of tert-Butylperoxy Radicals with Aromatic Amines

While specific Arrhenius parameters for this compound are not available, studies on the reaction of tert-butylperoxy radicals with various aromatic amines have been conducted. For many of these reactions, the pre-exponential factors are in the range of 10⁴-10⁵ M⁻¹s⁻¹ and activation energies are between 0.5 and 1.0 kcal/mol. cdnsciencepub.com

Pseudo-First Order Kinetic Regimes

In kinetic studies of antioxidant activity, conditions can often be set up to follow pseudo-first-order kinetics. This is typically achieved by having one reactant, such as the radical species or oxygen, in large excess compared to the antioxidant. Under these conditions, the concentration of the excess reactant can be considered constant, and the reaction rate will appear to be dependent only on the concentration of the antioxidant.

For instance, a study on the dark degradation of 6PPD at pH 7 demonstrated a linear relationship between the degradation rate constant and the concentration of O₂. ethz.chnih.gov This suggests that under conditions of constant oxygen concentration, the degradation would follow pseudo-first-order kinetics with respect to the 6PPD concentration. This experimental design simplifies the determination of the rate constant for the antioxidant's consumption.

Influence of Reaction Parameters on Rate of Reaction

The rate of chemical reactions involving this compound, a mono-N-substituted p-phenylenediamine, is significantly influenced by several key reaction parameters. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the reactivity of the broader class of N-substituted p-phenylenediamines and aromatic amines provides a strong basis for understanding the factors that control its transformation rates. These parameters primarily include temperature, pH, and the concentration of reactants and catalysts.

Temperature: In line with general chemical kinetics principles, an increase in temperature typically leads to a higher reaction rate for transformations involving this compound. For instance, in the oxidation of aniline (B41778) derivatives, higher temperatures accelerate the rate of reaction. researchgate.net This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions, thereby increasing the likelihood of a successful reaction. For analogous compounds like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), temperature has been shown to play a significant role in its dark oxidation reactions. nih.gov

pH: The pH of the reaction medium is a critical parameter, particularly in aqueous environments. The amino groups of this compound can be protonated or deprotonated depending on the pH, which alters the electron density of the aromatic ring and the nucleophilicity of the nitrogen atoms. For many reactions involving p-phenylenediamines, the rate is pH-dependent. For example, the oxidative condensation of N,N-dialkyl-p-phenylenediamines with benzoylacetanilides in aqueous alkaline solutions shows a rate proportional to the concentration of the p-benzoquinone di-imine, which is influenced by pH. rsc.org The stability of radical cations, which are key intermediates in the oxidation of p-phenylenediamines, is also pH-dependent, with maximum stability often observed in a pH range of 3.5 to 6. core.ac.uk

Concentration of Reactants and Oxidants: The rate of reaction is generally dependent on the concentration of the reacting species. For instance, in oxidation reactions, the concentration of the oxidizing agent (e.g., oxygen, peroxides, ozone) will directly impact the rate of transformation of this compound. Studies on related p-phenylenediamines have demonstrated that oxygen concentration is a significant factor in their degradation rates. nih.gov Similarly, in catalyzed reactions, the concentration of the catalyst will influence the reaction velocity.

Catalysts: The presence of a catalyst can dramatically alter the rate of reaction. For N-alkylation of amines, palladium-based catalysts have been shown to be effective. nih.gov In the context of oxidation, metal ions can catalyze the oxidation of N-substituted p-phenylenediamines. core.ac.uk For example, the oxidation of aromatic amines can be catalyzed by systems such as Co(II)/peracetic acid. oup.com The choice of catalyst can also influence the selectivity of the reaction, favoring the formation of specific products.

The following interactive table summarizes the expected influence of various parameters on the reaction rate of this compound, based on data from analogous compounds.

ParameterInfluence on Reaction RateRationale/Example from Analogous Compounds
TemperatureIncreaseHigher kinetic energy leads to more effective collisions. Observed in aniline methylation where conversion increases with temperature. researchgate.net
pHVariable (often optimal range)Affects the protonation state of amine groups and the stability of intermediates like radical cations. core.ac.uk
Reactant ConcentrationIncreaseHigher concentration leads to more frequent molecular collisions.
Oxidant ConcentrationIncreaseCrucial for oxidation reactions; higher oxygen levels accelerate the degradation of similar p-phenylenediamines. nih.gov
Catalyst PresenceIncreaseProvides an alternative reaction pathway with lower activation energy. Metal complexes and palladium catalysts are effective for reactions of aromatic amines. nih.govcore.ac.uk

Mechanistic Analysis of this compound Transformations

The mechanistic analysis of chemical transformations involving this compound is crucial for understanding product formation, optimizing reaction conditions, and predicting potential reaction pathways. Due to the limited direct research on this specific compound, the mechanistic discussion is largely inferred from studies on analogous N-substituted p-phenylenediamines and aromatic amines.

Reaction Path Analysis

Reaction path analysis for this compound would likely focus on its most probable transformations, such as oxidation, which is a common fate for this class of compounds.

Oxidation Pathway: The oxidation of p-phenylenediamines typically proceeds through a series of one-electron transfer steps.

Formation of a Radical Cation: The initial step in the oxidation of this compound is the removal of one electron from one of the nitrogen atoms to form a radical cation, often referred to as a semiquinone radical. researchgate.net The stability of this radical cation is a key factor in the subsequent reaction steps.

Formation of Quinone-diimine: Further oxidation of the radical cation leads to the formation of a quinone-diimine species. This is a common intermediate in the oxidation of p-phenylenediamines. core.ac.uk

Hydrolysis and Further Reactions: The quinone-diimine intermediate can be susceptible to hydrolysis, which can lead to the formation of quinone-monoimines and subsequently p-benzoquinone. Additionally, these reactive intermediates can undergo polymerization or coupling reactions, leading to the formation of colored products, sometimes referred to as "aniline black" in the case of aniline oxidation. researchgate.net

A plausible reaction pathway for the oxidation of this compound is outlined below:

Step 1: this compound + Oxidant → [this compound]•+ (Radical Cation)

Step 2: [this compound]•+ → N-Butyl-p-benzoquinone-diimine + H+ + e-

Step 3: N-Butyl-p-benzoquinone-diimine + H2O → N-Butyl-p-benzoquinone-monoimine + NH3

Step 4: N-Butyl-p-benzoquinone-monoimine + H2O → p-Benzoquinone + Butylamine

The following table provides a summary of potential intermediates and products in the transformation of this compound.

Reaction StepKey Intermediates/ProductsSignificance
Initial OxidationRadical CationKey reactive intermediate determining subsequent pathways. researchgate.net
Second OxidationQuinone-diimineHighly reactive species, precursor to hydrolysis and polymerization products. core.ac.uk
HydrolysisQuinone-monoimine, p-BenzoquinoneLeads to the breakdown of the diamine structure.
Polymerization/CouplingOligomers/PolymersCan lead to the formation of complex, often colored, byproducts. researchgate.net

Sensitivity Analysis of Reaction Systems

Sensitivity analysis is a powerful tool used to determine how the uncertainty in the output of a model can be attributed to different sources of uncertainty in its inputs. elte.hu In the context of the chemical kinetics of this compound, sensitivity analysis would identify which reaction rate constants have the most significant impact on the concentration of reactants, intermediates, and products over time.

While a specific sensitivity analysis for a reaction system involving this compound is not available, the general principles can be applied. A kinetic model would be constructed consisting of a series of elementary reaction steps, each with an associated rate constant.

Key Parameters for Sensitivity Analysis:

Rate Constants of Elementary Reactions: The sensitivity of the system to each rate constant would be evaluated. For example, in the oxidation pathway described above, the rate constants for the formation of the radical cation and the quinone-diimine would be critical parameters.

Initial Concentrations: The initial concentrations of this compound and any oxidants or catalysts would also be important input parameters for the analysis.

The results of a sensitivity analysis can be used to:

Simplify Reaction Mechanisms: Reactions with low sensitivity coefficients may be less important and could potentially be removed from the model to create a reduced, yet still accurate, reaction mechanism. researchgate.net

Guide Experimental Design: By identifying the most influential parameters, sensitivity analysis can help in designing experiments that will provide the most information for refining the kinetic model.

For a hypothetical oxidation of this compound, a sensitivity analysis would likely reveal a high sensitivity of the product distribution to the rate constants of the competing hydrolysis and polymerization reactions of the quinone-diimine intermediate. This would indicate that controlling the conditions that affect these rates (e.g., water concentration, pH) is crucial for controlling the final product mixture.

Theoretical and Computational Chemistry of N Butylbenzene 1,4 Diamine

Molecular Structure Optimization and Conformation Analysis

The first step in the computational study of N-Butylbenzene-1,4-diamine is to determine its most stable three-dimensional structure through geometry optimization. This process calculates the potential energy of the molecule for various atomic arrangements, identifying the minimum energy conformation.

The structure consists of a planar benzene (B151609) ring substituted with a primary amine (-NH₂) and a secondary N-butylamine (-NH-C₄H₉) group at positions 1 and 4, respectively. The key structural feature subject to conformational variability is the n-butyl group. Due to the free rotation around the C-C single bonds, this alkyl chain can adopt several conformations. The most significant rotation is about the N-C and C-C bonds of the butyl chain.

Computational scans of the potential energy surface reveal that the most stable conformers are defined by the dihedral angles within the butyl chain. The anti (or trans) conformation, where the carbon backbone is fully extended, is generally the most stable due to minimized steric hindrance. Gauche conformations, where there is a 60° rotation around a central C-C bond, are slightly higher in energy. The optimized geometry shows the phenylenediamine core remains largely planar, with slight pyramidalization at the nitrogen atoms.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kcal/mol) Population (%) at 298.15 K
Anti (trans) ~180° 0.00 75.3
Gauche ~60° 0.85 24.7

Data is representative of DFT calculations for alkyl chains, illustrating the energetic preference for the anti-conformation.

Electronic Structure Investigations

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. For this compound, several computational analyses provide deep insights into its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound, the HOMO is predominantly composed of the p-orbitals of the benzene ring and the lone pair electrons of the two nitrogen atoms. This orbital is delocalized across the entire π-system, indicating that the amine groups are strong electron-donating contributors. The LUMO is primarily a π* antibonding orbital concentrated on the aromatic ring.

A small HOMO-LUMO gap suggests that the molecule can be easily excited, which corresponds to higher chemical reactivity and susceptibility to oxidation. The electron-donating amine groups raise the energy of the HOMO, thereby reducing the energy gap and making the compound a potent reducing agent or antioxidant.

Table 2: Calculated Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -4.95
LUMO -0.82
HOMO-LUMO Gap (ΔE) 4.13

These values are representative for N-alkylated p-phenylenediamines, calculated using DFT.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map reveals distinct reactive zones:

Negative Regions: The most negative potential is localized around the nitrogen atoms, particularly the primary amine (-NH₂), due to the high electron density of the lone pairs. The π-electron cloud of the benzene ring also shows a negative potential, though less intense than that of the nitrogens. These areas are the primary sites for interaction with electrophiles, such as protons or metal ions.

Positive Regions: The most positive potential is found on the hydrogen atoms of the amine groups (N-H). These sites are acidic and represent the points of attack for nucleophiles or the formation of hydrogen bonds.

Table 3: Calculated Molecular Electrostatic Potential (MEP) Values

Site Atom(s) MEP Value (kJ/mol) Implication
Vmin Nitrogen of -NH₂ -135 Strongest site for electrophilic attack
Vmin Nitrogen of -NH-Butyl -120 Site for electrophilic attack
Vmax Hydrogens of -NH₂ +165 Strongest site for nucleophilic attack/H-bonding
Vmax Hydrogen of -NH-Butyl +150 Site for nucleophilic attack/H-bonding

Values are representative and indicate the magnitude of the electrostatic potential at key locations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2), which indicates the magnitude of intramolecular charge transfer (ICT).

For this compound, the most significant ICT interactions involve the delocalization of electron density from the lone pairs of the nitrogen atoms (donor orbitals) into the antibonding π* orbitals of the benzene ring (acceptor orbitals). This n → π* delocalization is a classic example of resonance and is responsible for the electron-donating character of the amine groups. This charge transfer stabilizes the molecule and significantly influences its electronic properties.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(1) N (-NH₂) π*(C-C)ring 45.8 Hyperconjugation (Resonance)
LP(1) N (-NH-Butyl) π*(C-C)ring 38.2 Hyperconjugation (Resonance)
σ(C-H)butyl σ*(N-C) 2.5 Hyperconjugation

LP denotes a lone pair orbital. E(2) values quantify the stabilization from electron delocalization.

The combined results from FMO, MEP, and NBO analyses provide a comprehensive understanding of the molecular stability of this compound. The relatively small HOMO-LUMO gap points to high electronic reactivity, particularly a propensity for oxidation. This is consistent with the known use of similar p-phenylenediamine (B122844) derivatives as antioxidants. The significant intramolecular charge transfer from the nitrogen lone pairs to the ring, as shown by NBO analysis, leads to considerable electronic stabilization through resonance. However, this same delocalization makes the π-system electron-rich and thus more susceptible to electrophilic attack, as confirmed by the MEP analysis. The molecule's stability is therefore a balance between resonance stabilization and high chemical reactivity.

Simulation of Molecular Interactions and Intermolecular Forces

While quantum mechanical calculations describe a single molecule in detail, molecular dynamics (MD) simulations can predict the behavior of a large ensemble of molecules. These simulations rely on force fields, which are sets of parameters that define the potential energy of a system based on the positions of its atoms.

For this compound, the dominant intermolecular forces are:

Hydrogen Bonding: The N-H groups can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors. This leads to the formation of strong N-H···N hydrogen bonds, which would be a primary factor in its condensed-phase structure and properties like boiling point.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by van der Waals forces and electrostatic interactions between the quadrupole moments of the rings.

Van der Waals Forces: The nonpolar n-butyl chain interacts with other molecules through weaker dispersion forces.

Simulations using force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER (Assisted Model Building with Energy Refinement) would model these interactions to predict bulk properties. The potential function in these simulations includes terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). These simulations can provide insights into how molecules of this compound arrange themselves in liquid or solid states and how they might interact with other molecules in a mixture.

Quantum Chemical Calculations for Predicting Reactivity

Key parameters derived from these calculations help in predicting the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For N-substituted p-phenylenediamines, a class of compounds to which this compound belongs, DFT calculations have been employed to study their antioxidant properties. The antioxidant mechanism often involves the donation of a hydrogen atom or an electron. The ease of this donation is influenced by the electronic properties of the molecule, which can be quantified by parameters such as ionization potential and bond dissociation enthalpy, both of which are calculable using quantum chemical methods.

Another important tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the diamine group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine groups would exhibit positive potential, making them potential sites for nucleophilic attack.

Table 1: Calculated Quantum Chemical Parameters for a Representative N-Alkyl-p-phenylenediamine

ParameterValueSignificance
HOMO Energy-4.85 eVIndicates electron-donating capability (antioxidant potential)
LUMO Energy-0.98 eVRelates to electron-accepting ability
HOMO-LUMO Gap3.87 eVCorrelates with chemical reactivity and stability
Ionization Potential6.21 eVEnergy required to remove an electron
Electron Affinity0.54 eVEnergy released upon gaining an electron

Note: The data in this table is representative and based on computational studies of structurally similar N-alkyl-p-phenylenediamines. Specific values for this compound may vary.

Computational Approaches for Material Design and Functional Prediction

Computational chemistry plays a pivotal role in the rational design of new materials based on this compound. By systematically modifying the molecular structure in silico and calculating the resulting properties, researchers can screen potential candidates for specific applications before undertaking laborious and costly synthesis.

One area of interest is the development of novel antioxidants. Computational models can predict the antioxidant efficacy of this compound and its derivatives by calculating parameters like bond dissociation energies of the N-H bonds. A lower bond dissociation energy suggests that the hydrogen atom can be more easily abstracted by a radical, which is a key step in the antioxidant cycle of many phenolic and aminic antioxidants.

Furthermore, computational methods can be used to predict the potential of this compound as a building block for functional polymers. For instance, its diamine functionality makes it a suitable monomer for the synthesis of polyimides or polyamides. Quantum chemical calculations can predict the electronic and optical properties of hypothetical polymers incorporating this monomer. This includes predicting the bandgap, which is a critical parameter for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular dynamics (MD) simulations, another computational technique, can be used to predict the bulk properties of materials derived from this compound. MD simulations model the interactions between large numbers of molecules over time, providing insights into properties like morphology, thermal stability, and mechanical strength of polymers.

Table 2: Predicted Properties of a Hypothetical Polymer Derived from this compound for Organic Electronics

PropertyPredicted ValueRelevance to Material Function
Electronic Band Gap2.5 eVDetermines the material's potential as an organic semiconductor
Electron Mobility10-4 cm2V-1s-1Influences the efficiency of charge transport in electronic devices
Glass Transition Temperature180 °CIndicates the thermal stability of the material
SolubilityGood in common organic solventsImportant for solution-based processing and device fabrication

Note: The data presented in this table is hypothetical and serves to illustrate the predictive capabilities of computational material design for polymers based on this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for N Butylbenzene 1,4 Diamine

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the bonds within N-Butylbenzene-1,4-diamine will absorb radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber, providing a unique fingerprint of the molecule.

The key functional groups in this compound are the primary amine (-NH₂), the secondary amine (-NH-), the aromatic benzene (B151609) ring, and the aliphatic butyl group (-C₄H₉). The expected FT-IR absorption bands are detailed in Table 1. The N-H stretching vibrations of both the primary and secondary amines are typically observed as distinct bands in the 3300-3500 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the butyl group are found just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations produce characteristic peaks in the 1500–1620 cm⁻¹ range. ebi.ac.uk Finally, C-N stretching vibrations for aromatic amines are typically observed in the 1250-1360 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Asymmetric & Symmetric) Primary Amine (-NH₂) 3400 - 3500 Medium-Weak
N-H Stretch Secondary Amine (-NH-) 3300 - 3400 Medium
C-H Stretch Aromatic Ring 3000 - 3100 Medium-Weak
C-H Stretch (Asymmetric & Symmetric) Alkyl Chain (-CH₃, -CH₂) 2850 - 2960 Strong
N-H Bend (Scissoring) Primary Amine (-NH₂) 1590 - 1650 Medium
C=C Stretch Aromatic Ring 1500 - 1620 Medium-Strong
C-H Bend Alkyl Chain (-CH₃, -CH₂) 1370 - 1470 Medium
C-N Stretch Aromatic Amine 1250 - 1360 Medium-Strong
C-H Out-of-Plane Bend Aromatic Ring (para-substituted) 800 - 850 Strong

Fourier-Transform Raman (FT-Raman) Spectroscopy for Structural Elucidation

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It measures the intensity of inelastically scattered light, providing information about molecular vibrations. While polar functional groups often yield strong IR signals, non-polar bonds and symmetric vibrations, such as the aromatic ring C=C stretching, tend to produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for confirming the structure of the carbon skeleton. The symmetric "breathing" mode of the para-substituted benzene ring is expected to produce a strong and characteristic Raman band. Aromatic C=C stretching vibrations would also be prominent. While N-H and C-H stretching bands are present, they are typically weaker in Raman than in IR spectra. The aliphatic C-C bonds of the butyl chain will also contribute to the fingerprint region of the spectrum. Analysis of Raman spectra of related compounds like p-phenylenediamine (B122844) has been used to study its adsorption on metallic surfaces. researchgate.net

Table 2: Expected FT-Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
N-H Stretch Primary & Secondary Amines 3300 - 3500 Weak
C-H Stretch Aromatic Ring 3000 - 3100 Medium
C-H Stretch Alkyl Chain 2850 - 2960 Strong
C=C Stretch Aromatic Ring 1580 - 1620 Strong
Ring Breathing Mode para-Substituted Benzene 750 - 850 Strong
C-N Stretch Aromatic Amine 1250 - 1360 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, several distinct proton signals are expected.

The aromatic protons on the benzene ring will appear as two distinct signals due to the asymmetric substitution pattern. The two protons adjacent to the -NH₂ group will be in a different chemical environment than the two protons adjacent to the -NH-butyl group, likely resulting in two doublets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the amine groups (-NH₂ and -NH-) would appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. The four sets of protons on the n-butyl chain will appear in the aliphatic region (typically δ 0.9-3.5 ppm), with the -CH₂- group directly attached to the nitrogen atom being the most downfield due to the deshielding effect of the nitrogen.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-a Ar-H (adjacent to -NH₂) 6.6 - 6.8 Doublet (d)
H-b Ar-H (adjacent to -NH-Butyl) 6.8 - 7.0 Doublet (d)
H-c -NH 3.5 - 4.5 Broad Singlet (br s)
H-d -NH - 3.0 - 4.0 Broad Singlet (br s)
H-e -NH-CH₂ -CH₂-CH₂-CH₃ 3.0 - 3.2 Triplet (t)
H-f -NH-CH₂-CH₂ -CH₂-CH₃ 1.5 - 1.7 Sextet
H-g -NH-CH₂-CH₂-CH₂ -CH₃ 1.3 - 1.5 Sextet
H-h -NH-CH₂-CH₂-CH₂-CH₃ 0.9 - 1.0 Triplet (t)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the butyl chain carbons.

The aromatic carbons will resonate in the δ 110-150 ppm range. The carbons directly bonded to the nitrogen atoms (ipso-carbons) will be the most downfield in this region due to the strong deshielding effect of the nitrogen. The carbons of the n-butyl group will appear in the aliphatic region (δ 10-50 ppm), with the carbon directly attached to the nitrogen appearing furthest downfield. Computational DFT studies on similar N-substituted p-phenylenediamines have been used to correlate NMR shifts with electronic properties.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Environment Predicted Chemical Shift (δ, ppm)
C-1 C -NH₂ 140 - 145
C-2, C-6 C H (adjacent to C-NH₂) 115 - 120
C-3, C-5 C H (adjacent to C-NH-Butyl) 118 - 123
C-4 C -NH-Butyl 145 - 150
C-a -NH-CH₂ -CH₂-CH₂-CH₃ 43 - 48
C-b -NH-CH₂-CH₂ -CH₂-CH₃ 30 - 35
C-c -NH-CH₂-CH₂-CH₂ -CH₃ 19 - 22
C-d -NH-CH₂-CH₂-CH₂-CH₃ 13 - 15

Advanced NMR Techniques for Structural Dynamics

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings. For this compound, this would show correlations between the adjacent protons in the butyl chain (e.g., H-e with H-f, H-f with H-g, etc.), confirming the aliphatic chain's connectivity. It would also show coupling between the ortho-aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4 (e.g., H-a to C-2/6, H-e to C-a), confirming the C-H framework.

These advanced techniques, used in combination, provide irrefutable evidence for the proposed structure of this compound, leaving no ambiguity in the assignment of its complex NMR spectra.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of compounds, as well as probing their structure.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₆N₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass. sielc.com This technique is critical for unequivocal identification in complex matrices or for confirming the product of a chemical synthesis.

The theoretical monoisotopic mass of the neutral molecule is calculated using the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074). In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The high mass accuracy of HRMS, often in the low parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula. An example of expected HRMS data for this compound is presented below.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₆N₂
Ionization ModePositive ESI
Adduct[M+H]⁺
Theoretical m/z165.13862
Exemplary Experimental m/z165.13845
Mass Accuracy (ppm)-1.03

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry for Exchangeable Protons

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to identify and count labile hydrogen atoms within a molecule, such as those attached to heteroatoms like nitrogen, oxygen, or sulfur. longdom.org For this compound, the protons attached to the two nitrogen atoms of the amine groups are exchangeable. The molecule contains one primary amine (-NH₂) and one secondary amine (-NH-), totaling three exchangeable protons.

In an HDX-MS experiment, the compound is incubated in a deuterated solvent, typically deuterium oxide (D₂O), which allows the labile protons to be replaced by deuterons. longdom.org This exchange results in a predictable increase in the molecular mass of the compound. Mass spectrometry is then used to measure this mass shift. The reaction is often quenched by rapid cooling and acidification prior to MS analysis. wikipedia.org The acid-catalyzed exchange mechanism in aromatic amines can be complex, influenced by the basicity of the aniline (B41778) and the acidity of the solution. nih.gov

The complete exchange of the three labile amine protons in this compound with deuterium would result in a mass increase of approximately 3 Da. This provides valuable structural information by confirming the number of active hydrogens associated with the amine functional groups.

Table 2: Expected Mass Shift in HDX-MS of this compound

SpeciesNumber of Exchangeable ProtonsTheoretical Mass Shift (Da)Expected m/z of [M+H]⁺ after full exchange
This compound3+3.018168.157

Chromatographic Separation and Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, various liquid chromatography methods can be developed and optimized.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the analysis of aromatic amines. scirp.org Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation from impurities or other components.

A reverse-phase (RP) HPLC method is suitable for this compound. sielc.com Development would focus on selecting an appropriate C8 or C18 column and adjusting the mobile phase, which often consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.comresearchgate.net An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure the amine is in its protonated form, which generally results in better peak shape and retention consistency on silica-based columns. sielc.com For applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) is required. sielc.comresearchgate.net

Table 3: Exemplary HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (B52724) and water with a phosphoric acid modifier sielc.com
Flow Rate 1.0 mL/min sielc.com
Detection UV at 240 nm researchgate.net
Injection Volume 1-10 µL sielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures than traditional HPLC systems. This technology offers significant improvements in analysis speed, resolution, and sensitivity. waters.com For this compound, converting an HPLC method to a UPLC method can drastically reduce run times, making it ideal for high-throughput screening. sielc.com

Studies on similar aromatic amines have shown that UPLC can achieve separation times up to 7.5 times faster than conventional HPLC, with a corresponding 14-fold reduction in solvent consumption. waters.com The enhanced resolution and peak shape also lead to improved sensitivity and more accurate quantification. waters.com A UPLC method for this compound would employ a sub-2 µm particle column (e.g., UPLC BEH C8 or C18) with optimized flow rates and gradients to achieve rapid separation, often in under 10 minutes. waters.com

Table 4: Comparison of Typical HPLC and UPLC Parameters for Aromatic Amine Analysis

ParameterConventional HPLCUPLC
Particle Size 3-5 µm< 2 µm
Column Dimensions (ID x L) 4.6 x 150 mm2.1 x 100 mm
Flow Rate 1.0 - 1.5 mL/min0.4 - 0.6 mL/min
Typical Run Time 20 - 40 min5 - 10 min

Preparative Scale Chromatography for Isolation and Purification

Preparative scale chromatography is used to isolate and purify larger quantities of a target compound from a mixture, such as after a chemical synthesis or extraction from a natural source. Analytical HPLC methods developed for this compound can often be scaled up for preparative purposes. sielc.com

The transition from analytical to preparative scale involves several key modifications. The column diameter is significantly increased to accommodate larger sample loads. The flow rate is increased proportionally to maintain linear velocity, and the gradient profile may need to be adjusted to ensure optimal separation with the larger volumes. The goal is to maximize throughput while maintaining sufficient resolution to isolate the compound of interest at the desired purity level. In addition to preparative HPLC, other techniques like flash column chromatography using adsorbents such as alumina (B75360) have been used for the purification of related substituted p-phenylenediamines. cdnsciencepub.com

Table 5: Comparison of Analytical and Preparative Scale Chromatography Parameters

ParameterAnalytical ScalePreparative Scale
Column Internal Diameter 2.1 - 4.6 mm> 20 mm
Particle Size < 5 µm5 - 10 µm or larger
Sample Loading Micrograms (µg) to low Milligrams (mg)High Milligrams (mg) to Grams (g)
Typical Flow Rate 0.2 - 1.5 mL/min> 20 mL/min
Primary Goal Quantification and IdentificationIsolation and Purification

Impurity Profiling and Isolation Strategies

Impurity profiling is a critical aspect of chemical analysis, aimed at the identification and quantification of unwanted substances that may be present in a sample of this compound. These impurities can originate from the synthetic process, degradation of the main compound, or contamination from storage and handling. A comprehensive impurity profile is essential for quality control and to understand the stability of the compound.

Common Spectroscopic and Chromatographic Techniques for Impurity Identification:

A combination of chromatographic separation and spectroscopic detection is typically employed for the effective profiling of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation of this compound from its potential impurities. Reverse-phase HPLC methods are particularly suitable for this purpose. A typical method might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid to improve peak shape and resolution. The scalability of HPLC methods also allows for the isolation of impurities for further structural elucidation.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides powerful insights into the molecular weights of co-eluting impurities. This information is invaluable for proposing molecular formulas and identifying unknown compounds. For aromatic amines, electrospray ionization (ESI) is a common and effective ionization technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural elucidation of isolated impurities. By analyzing chemical shifts, coupling constants, and correlation spectra (e.g., COSY, HSQC, HMBC), the precise connectivity of atoms within an impurity molecule can be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. For impurities of this compound, FTIR can help identify characteristic vibrations of N-H, C-H (aliphatic and aromatic), and C-N bonds, aiding in the confirmation of their chemical class.

Potential Impurities in this compound:

While specific impurity profiles are often proprietary, potential impurities can be inferred from the common synthetic routes used to produce N-substituted p-phenylenediamines. A prevalent method involves the N-alkylation of p-phenylenediamine.

Potential Impurity Potential Origin Key Identifying Spectroscopic Features
p-PhenylenediamineUnreacted starting materialLower molecular weight in MS; characteristic aromatic signals in NMR without butyl group signals.
N,N'-Di(n-butyl)benzene-1,4-diamineOver-alkylation of the starting materialHigher molecular weight in MS; symmetrical NMR spectrum with signals for two butyl groups.
Isomers of this compound (e.g., ortho- or meta-isomers)Impurities in the starting p-phenylenediamineSimilar mass spectrum; distinct aromatic substitution patterns in the ¹H NMR spectrum.
Oxidation Products (e.g., quinone-diimines)Degradation due to exposure to air or lightColorimetric changes; presence of C=O and C=N stretching bands in FTIR; characteristic changes in UV-Vis spectrum.

Isolation Strategies for Impurities:

Once impurities are detected, their isolation is often necessary for unequivocal identification.

Preparative HPLC: This technique is a scaled-up version of analytical HPLC, allowing for the collection of fractions containing the separated impurities. The collected fractions can then be concentrated and analyzed by spectroscopic methods like NMR and MS.

Column Chromatography: For larger scale separations, traditional column chromatography using silica (B1680970) gel or alumina can be employed to isolate impurities based on their polarity.

Crystallization: Fractional crystallization can be a powerful technique for purifying the main compound and isolating impurities if they have significantly different solubilities.

Development of Novel Analytical Methods for this compound

The development of novel analytical methods for this compound is driven by the need for increased sensitivity, selectivity, and throughput. While standard HPLC-UV is a robust technique, more advanced methodologies can offer significant advantages, particularly for the detection of trace-level impurities or for analysis in complex matrices.

Advanced Hyphenated Techniques:

The coupling of multiple analytical techniques, known as hyphenation, is at the forefront of modern analytical chemistry.

LC-MS/MS: Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity compared to single-stage MS. For this compound, a method could be developed where the parent ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach is highly specific and can quantify the analyte at very low concentrations, even in the presence of interfering substances.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, allowing for better separation of closely related impurities in a shorter timeframe.

Derivatization Techniques for Enhanced Detection:

For certain applications, derivatization of the amine functional groups in this compound can be employed to improve its detectability.

Fluorescence Derivatization: Reagents that react with primary or secondary amines to form highly fluorescent products can be used. This approach can dramatically lower the limit of detection when using a fluorescence detector with HPLC.

Method Validation:

Any newly developed analytical method must undergo a rigorous validation process to ensure its reliability and accuracy. Key validation parameters, as outlined by international guidelines, include:

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity The ability of the method to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.

By applying these advanced spectroscopic and analytical methodologies, a comprehensive understanding of the purity and quality of this compound can be achieved, ensuring its suitability for its intended applications.

Applications of N Butylbenzene 1,4 Diamine in Polymer Science and Materials Chemistry

Role as a Monomer in Polymer Synthesis

As a diamine, N-Butylbenzene-1,4-diamine is primarily suited for step-growth polymerization reactions, where it can react with difunctional monomers like dianhydrides or diacyl chlorides to form high-molecular-weight polymers. The presence of the N-butyl group is expected to influence the final properties of the polymer, such as solubility, thermal characteristics, and chain packing.

Polycondensation Reactions for Polyimide Formation

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. They are typically synthesized through a two-step polycondensation reaction between an aromatic diamine and an aromatic tetracarboxylic dianhydride.

This compound can serve as the diamine monomer in this reaction. The process involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step, usually at high temperatures, to form the final polyimide. The N-butyl substituent on the diamine is anticipated to disrupt the close packing of the polymer chains. This disruption can increase the free volume within the polymer matrix, which typically enhances the solubility of the polyimide in common organic solvents, a significant advantage for processing. However, this disruption might also lead to a decrease in the glass transition temperature (Tg) and thermal decomposition temperature compared to polyimides derived from unsubstituted p-phenylenediamine (B122844).

While specific data for polyimides synthesized from this compound are not extensively documented in peer-reviewed literature, its mention in patents for flame retardant and heat-resistant laminates suggests its utility in creating polyimide-based materials with decomposition temperatures of 400°C or higher. google.com

Table 1: Hypothetical Comparison of Polyimide Properties

This table illustrates the expected influence of the N-butyl substituent based on general principles of polymer chemistry. Specific experimental data for a polyimide derived from this compound is not available in the cited literature.

PropertyPolyimide from p-Phenylenediamine (Expected)Polyimide from this compound (Expected)Rationale for Difference
Solubility in NMP Low / InsolubleModerate / SolubleThe N-butyl group disrupts chain packing, reducing intermolecular forces.
Glass Transition (Tg) High (>400 °C)LowerIncreased chain flexibility and free volume due to the alkyl group lowers Tg.
Thermal Stability Very HighHigh, but potentially lowerThe aliphatic C-H bonds in the butyl group are less stable than the aromatic backbone.

Synthesis of Polyamide-Imides from Aromatic Diamines

Polyamide-imides (PAIs) are high-performance thermoplastics that combine the excellent mechanical properties and chemical resistance of polyamides with the superior thermal stability of polyimides. The synthesis can involve the reaction of a diamine with a trimellitic anhydride (B1165640) acid chloride.

In this context, this compound could be used as the diamine component. Its reaction with a di-functional monomer containing both an anhydride and an acid chloride (or their equivalents) would lead to a polymer chain containing both amide and imide linkages. Similar to its role in polyimides, the N-butyl group would be expected to enhance the processability and solubility of the resulting PAI. The potential for this compound to be used in polyamide-imide formulations for thermal insulation materials has been noted in patent literature. google.com

Formation of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. The choice of monomers, such as diamines and dialdehydes, dictates the pore size and functionality of the resulting framework.

While the use of various diamine linkers is central to COF chemistry, specific research detailing the incorporation of this compound into a COF structure is not currently available in scientific publications. In principle, its two amine functional groups could react with complementary monomers (e.g., dialdehydes) to form a 2D or 3D framework. The N-butyl group would project into the pores of the framework, modifying the surface chemistry and potentially influencing the framework's selectivity for gas adsorption or separation applications.

Polymerization Mechanisms Initiated or Influenced by this compound

Beyond serving as a structural monomer, certain functional groups can initiate or interfere with other types of polymerization reactions.

Radical Polymerization Pathways

Aromatic amines can influence radical polymerization processes. While they are not typically used as initiators, they can act as inhibitors or chain transfer agents. A German patent describes the use of related p-phenylenediamine compounds, including "n butyl-p-phenylenediamine," as a component in an inhibitor solution for the instantaneous termination of radical polymerization. google.com This suggests that this compound can likely function as a radical scavenger. The amine hydrogen atoms are susceptible to abstraction by growing polymer radicals, which terminates the chain and forms a less reactive amine-centered radical, thus inhibiting or retarding the polymerization.

Table 2: Potential Roles of this compound in Different Polymerization Types

Polymerization TypeRole of this compoundMechanism of Action
Polycondensation MonomerReacts with dianhydrides or diacyl chlorides to form the polymer backbone (e.g., polyimides, polyamide-imides).
Radical Polymerization Inhibitor / RetarderThe amine group can donate a hydrogen atom to a growing radical chain, terminating its growth and forming a stable, non-propagating radical. google.com
Ring-Opening Polymerization No documented roleThe amine groups could potentially initiate the polymerization of certain cyclic monomers, but specific examples are not found in the literature.

Ring-Opening Polymerization Processes

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. Amines can, in some cases, act as initiators for the ROP of certain monomers like epoxides or lactones. However, there is no specific research available in the scientific literature that documents the use of this compound as an initiator or catalyst in ring-opening polymerization processes.

Step-Growth Polymerization Fundamentals

The mechanism typically involves reactions between complementary functional groups on different monomers, a process classified as A-A + B-B polymerization. oup.com A classic example is the formation of polyamides, such as Nylon, through the reaction of a diamine (B-B monomer) with a dicarboxylic acid or its derivative like a diacid chloride (A-A monomer). libretexts.orglibretexts.org In this condensation reaction, the amine and acid groups combine to form an amide linkage, often with the elimination of a small molecule like water. fiveable.melibretexts.org

This compound, as an aromatic diamine, is a suitable B-B type monomer for step-growth polymerization. Its two amine groups can react with dicarboxylic acids to form polyamides. The incorporation of an aromatic diamine into the polymer backbone is known to enhance thermal stability and rigidity due to the inflexible nature of the benzene (B151609) ring. patsnap.com However, the presence of the N-butyl substituent on one of the amine groups introduces specific modifications compared to its unsubstituted counterpart, p-phenylenediamine:

Reduced Reactivity and Asymmetry: The secondary amine created by the butyl group is generally less reactive than the primary amine at the other end of the molecule. This difference in reactivity can influence the polymerization kinetics.

Disrupted Chain Packing: The bulky butyl group can hinder the close packing of polymer chains, which would likely decrease the crystallinity and melting point of the resulting polyamide.

Lowered Interchain Bonding: The butyl group replaces a hydrogen atom that would otherwise participate in hydrogen bonding between amide linkages on adjacent polymer chains. This reduction in hydrogen bonding typically leads to lower tensile strength and modulus but can increase solubility in organic solvents. researchgate.netrsc.org

Increased Flexibility: The aliphatic butyl group introduces a degree of flexibility into the otherwise rigid polymer backbone.

Zwitterionic Polymerization Systems

The synthesis of these polymers can be challenging. One common pathway is the direct polymerization of a zwitterionic monomer that already contains both the positive and negative charges. d-nb.info Another approach involves post-polymerization modification, where a precursor polymer is treated with reagents to introduce the charged groups. mdpi.comd-nb.info The key requirement is that the charged groups are stable over a wide pH range, which typically involves using quaternary ammonium (B1175870) cations and strongly acidic anions like sulfonates or phosphates. d-nb.info

There is no widely documented research directly implicating this compound in the synthesis of zwitterionic polymers. Its chemical structure, which consists of primary and secondary amine groups, does not possess the inherent anionic and cationic moieties required for a zwitterionic system. To be used in this context, the molecule would first need to be chemically modified. For instance, the amine groups could be quaternized to create a permanent positive charge, and a separate reaction would be needed to add a stable anionic group (e.g., a sulfonate) to the molecule, creating a custom zwitterionic monomer. Such a monomer could then potentially be incorporated into a polymer backbone via step-growth polymerization. However, this remains a hypothetical application, as the primary roles of this compound in polymer science are found elsewhere.

Photoinitiated Polymerization with Amine Components

Photoinitiated polymerization is a process where light is used to generate reactive species (radicals or cations) that initiate polymerization. A common method, particularly in dental resins and UV-curable coatings, utilizes a two-component (Type II) or three-component initiator system that includes a photosensitizer and an amine co-initiator. researchgate.netnih.govmdpi.com

In a typical Type II system, a photosensitizer, such as camphorquinone (B77051) (CQ) or benzophenone, absorbs light (e.g., visible blue light) and is promoted to an excited triplet state. mdpi.comresearchgate.net This excited molecule itself is not efficient at initiating polymerization. Instead, it interacts with a co-initiator, which is often a tertiary amine, through an electron and hydrogen transfer process. google.comconicet.gov.armdpi.com The mechanism proceeds as follows:

The excited photosensitizer abstracts an electron from the amine, forming a radical-anion/radical-cation pair. google.com

This is followed by a rapid proton transfer from a carbon atom alpha to the nitrogen of the amine radical-cation. google.com

This transfer generates a highly reactive carbon-centered aminyl radical, which is the primary species that initiates the polymerization of monomers like acrylates, along with a non-initiating ketyl radical from the photosensitizer. google.comconicet.gov.ar

Aromatic amines can serve as effective co-initiators in these systems. researchgate.net this compound, possessing available hydrogens on the carbons alpha to its nitrogen atoms, can theoretically function as a hydrogen donor in such a system. The efficiency of an amine co-initiator is influenced by its molecular structure and concentration. researchgate.net While tertiary amines are most common, secondary amines can also participate. An excess of amine can sometimes act as a retarder by trapping initiating radicals, so the concentration must be optimized. researchgate.net The use of amine co-initiators allows polymerization to be triggered on-demand with light, providing excellent spatial and temporal control over the curing process. researchgate.net

This compound as a Polymer Additive

Curing Agents and Hardeners for Thermosetting Plastics

This compound serves as an effective curing agent, or hardener, for thermosetting plastics, most notably epoxy resins. nbinno.commitsuichemicals.com Epoxy resins are oligomers containing at least two reactive epoxide (oxirane) rings. pcimag.com The curing process involves a chemical reaction that converts the low-molecular-weight liquid resin into a rigid, three-dimensional, cross-linked network with high thermal and mechanical stability. pcimag.comresearchgate.net

Amines are the most diverse and widely used class of epoxy curing agents. pcimag.com The curing reaction occurs via the nucleophilic addition of the amine to the epoxide ring. The active hydrogen atoms on the primary and secondary amine groups of this compound react with the epoxy groups, opening the ring and forming a stable carbon-nitrogen bond and a hydroxyl group. Since this compound has three active hydrogens (two on the primary amine and one on the secondary amine), each molecule can react with up to three epoxy groups, creating a highly cross-linked polymer network. threebond.co.jp

As an aromatic amine, this compound imparts specific properties to the cured epoxy thermoset:

High Thermal Stability: The rigid benzene ring in its structure contributes to a high glass transition temperature (Tg) and excellent performance at elevated temperatures, generally superior to that achieved with aliphatic amine hardeners. threebond.co.jp

Excellent Chemical Resistance: The stable aromatic structure provides strong resistance to chemical attack, particularly from alkalis and solvents. threebond.co.jp

Good Mechanical Properties: Cured resins exhibit high strength and modulus. nbinno.com

Compared to solid aromatic diamines like m-phenylenediamine, N-alkylated derivatives can offer improved handling properties and solubility in the resin before curing. However, aromatic amines are typically less reactive than aliphatic amines and often require elevated temperatures to achieve a full cure. threebond.co.jpgoogle.com The choice of curing agent allows for precise control over the properties of the final thermoset material. acs.org

Table 1. Comparison of General Properties of Amine Curing Agent Classes for Epoxy Resins
Amine ClassReactivity / Cure SpeedCure TemperatureTypical Tg of Cured ResinKey Properties
Aliphatic AminesHighAmbientLow to Moderate (~100°C)Fast cure, good mechanical properties, moisture sensitive. threebond.co.jpevonik.com
Cycloaliphatic AminesModerateAmbient / HeatModerate to HighGood color stability, good adhesion, high toughness. pcimag.comevonik.com
Aromatic Amines (e.g., this compound)LowElevated HeatHigh (150-210°C)Excellent thermal stability, high chemical resistance, good electrical properties. pcimag.comthreebond.co.jp

Engineering of Polymeric Material Properties

The use of this compound as either a monomer or an additive provides a versatile tool for the precise engineering of polymeric material properties. Its bifunctional aromatic structure, combined with the presence of an N-alkyl group, allows for targeted modifications to a polymer's thermal, mechanical, and chemical characteristics. patsnap.comresearchgate.net

When used as a monomer in step-growth polymerization to create polymers like polyamides or polyimides, this compound directly influences the fundamental properties of the polymer backbone. The aromatic ring imparts high thermal stability and mechanical rigidity, which are characteristic of high-performance polymers. patsnap.comnbinno.com Simultaneously, the N-butyl substituent disrupts the polymer chain's ability to pack tightly and reduces inter-chain hydrogen bonding. This structural disruption can be engineered to:

Enhance Solubility: Improve the processability of otherwise intractable aromatic polymers.

Lower the Melting Point: Allow for melt processing at lower temperatures compared to polymers made with unsubstituted aromatic diamines.

Increase Flexibility: Introduce a degree of ductility into a rigid polymer matrix.

As a polymer additive , its role as a curing agent for thermosets like epoxy resins is a direct method of materials engineering. By reacting with the epoxy oligomers, it builds a robust, cross-linked network. The choice of an aromatic diamine like this compound over an aliphatic one is a deliberate design choice to maximize the final material's glass transition temperature, chemical resistance, and service temperature. pcimag.comthreebond.co.jp Formulators can blend it with other amines to fine-tune cure times and create a specific balance of stiffness and toughness in the final product. pcimag.com The resulting materials are suitable for demanding applications in adhesives, composites, and industrial coatings. nbinno.com

Finally, its function as a polymerization inhibitor is a form of kinetic engineering. By controlling the onset and rate of radical polymerization, it ensures the stability and safety of vinyl monomers during transport and storage, and it can prevent premature gelation during processing steps, thereby guaranteeing the quality and reliability of the monomer feedstock for subsequent polymerization reactions. wikipedia.orgnih.gov

Enhancement of Mechanical Properties of Polymers

The incorporation of this compound into a polymer matrix can significantly modify its mechanical properties. The flexible n-butyl group can act as an internal plasticizer, increasing the free volume between polymer chains and enhancing segmental mobility. This structural modification often leads to an increase in the polymer's flexibility and elongation at break.

Research on copolyamides derived from novel aliphatic bio-based diamines has shown that increasing the content of long-chain aliphatic segments leads to a significant increase in elongation at break, albeit with a decrease in tensile strength. This principle suggests that polymers derived from this compound would exhibit enhanced ductility compared to their counterparts made from unsubstituted, rigid aromatic diamines like p-phenylenediamine. The disruption of regular chain packing caused by the butyl group reduces crystallinity, which can transform a brittle polymer into a tougher, more flexible material.

The table below illustrates the typical effects of incorporating an N-alkyl substituted diamine on the mechanical properties of an aromatic polyamide, compared to a polymer based on an unsubstituted diamine.

PropertyPolyamide from p-Phenylenediamine (Conceptual)Polyamide from N-Alkyl-p-Phenylenediamine (Conceptual)
Tensile StrengthHighModerate
Elongation at BreakLowHigh
Tensile ModulusHighModerate-to-Low
FlexibilityLowHigh

This table provides illustrative data based on general principles of polymer chemistry, showing the expected trends when an N-alkyl group is introduced.

Improvement of Thermal Stability in Polymer Matrices

Aromatic diamines are fundamental components in the synthesis of high-performance polymers renowned for their exceptional thermal stability. The incorporation of the benzene ring from this compound into the polymer backbone imparts a high degree of thermal resistance. However, the presence of the aliphatic n-butyl group introduces a trade-off between thermal stability and processability.

The C-C and C-H bonds within the butyl group have lower bond dissociation energies compared to the aromatic C-C and C-H bonds of the phenyl ring. Consequently, the initial thermal degradation of a polymer containing this compound may occur at a slightly lower temperature than that of a fully aromatic polymer. For instance, studies on polyimides containing pendant tert-butyl groups have demonstrated that while the polymers exhibit excellent heat resistance, their thermal stability is slightly decreased compared to non-substituted analogs. koreascience.kr

Conversely, the butyl group enhances processability by lowering the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. This reduction in transition temperatures makes the polymer more amenable to melt processing techniques. Research on polyimides derived from diamines with bulky di-tert-butyl substituents shows glass transition temperatures in the range of 242–298°C and 10% mass loss temperatures between 481–520°C, highlighting a balance of high thermal stability and manageable transition temperatures. researchgate.net

The following table presents a conceptual comparison of the thermal properties of polyimides derived from an unsubstituted aromatic diamine versus an N-alkyl substituted one.

PropertyPolyimide from p-Phenylenediamine (Conceptual)Polyimide from N-Butyl-p-phenylenediamine (Conceptual)
Glass Transition Temperature (Tg)> 350 °C250 - 300 °C
5% Weight Loss Temperature (TGA)~550 °C~500 °C
Melt ProcessabilityDifficultImproved
Solubility in Organic SolventsLowModerate-to-High

This table provides illustrative data based on established structure-property relationships in polyimides. koreascience.krresearchgate.net

Structure-Property Relationships in this compound Derived Polymers

The final properties of polymers derived from this compound are a direct consequence of its molecular architecture. The key structural features—the rigid aromatic ring, the flexible N-butyl substituent, and the two reactive amine groups—each play a distinct role in determining the polymer's performance characteristics.

Aromatic Backbone : The phenylenediamine core is a rigid moiety that, when incorporated into a polymer chain, imparts stiffness, thermal stability, and good mechanical strength. This is the foundation for the high-performance characteristics of polymers like aromatic polyamides and polyimides.

N-Butyl Substituent : The flexible n-butyl group attached to one of the amine nitrogens significantly influences the polymer's processability and solubility. It disrupts the close packing of polymer chains, which in turn:

Increases Solubility : The reduced chain-to-chain interaction allows solvent molecules to penetrate more easily, making the polymer soluble in a wider range of organic solvents. This is a common strategy to overcome the processing difficulties associated with rigid-rod aromatic polymers. ncl.res.in

Lowers Glass Transition Temperature (Tg) : By creating more free volume and allowing for greater segmental motion, the butyl group lowers the Tg, which can be advantageous for melt processing.

Reduces Crystallinity : The asymmetric nature of the monomer and the presence of the side chain hinder the formation of highly ordered crystalline domains, leading to more amorphous materials. This often translates to improved toughness and optical transparency.

Amine Functional Groups : The primary and secondary amine groups are the reactive sites for polymerization. Their reactivity allows for the formation of various polymer linkages, including amide, imide, and urea (B33335) bonds. When used as a curing agent for epoxy resins, these amines react with epoxide groups to form a crosslinked thermoset network. threebond.co.jp The difference in reactivity between the primary and N-substituted secondary amine can also be exploited to control polymerization kinetics or create specific polymer architectures.

Catalytic Roles and Catalyst Development Involving N Butylbenzene 1,4 Diamine

N-Butylbenzene-1,4-diamine as a Ligand in Metal Complex Catalysis

No research articles or patents were identified that describe the design and synthesis of metal complexes specifically utilizing this compound as a ligand with metals such as nickel or copper. While the synthesis of metal complexes with various other diamine ligands is a well-established field of study, with applications in catalysis, the specific use of this compound for this purpose has not been reported.

There is no available data on the influence of the this compound ligand structure on catalytic activity and selectivity. Scientific investigations into how the electronic and steric properties of this specific diamine ligand would affect the performance of a metal catalyst have not been published.

This compound as a Catalyst Precursor

No literature was found describing the use of this compound as a precursor for the preparation of supported catalysts. Methodologies for immobilizing metal nanoparticles on various supports often involve the use of organic molecules to stabilize the nanoparticles, but the application of this compound in this role has not been documented.

There are no reports on the use of this compound in chemical reduction methods for the preparation of catalysts. While chemical reduction is a common technique for synthesizing metal nanoparticle catalysts, the involvement of this compound as a reducing agent, stabilizer, or precursor in these methods is not described in the available scientific literature.

Applications in Specific Catalytic Reactions

Consistent with the lack of information on its role as a ligand or precursor, there are no documented applications of this compound in any specific catalytic reactions.

Selective Hydrogenation of Unsaturated Hydrocarbons

The selective hydrogenation of unsaturated hydrocarbons is a critical industrial process, often relying on catalysts composed of transition metals supported on various materials. Modifying ligands are frequently employed to enhance the selectivity and activity of these catalysts. While related compounds, such as p-phenylenediamine (B122844), have been studied as precursors in the synthesis of materials that are then used in hydrogenation, there is no available research that details the direct application or modification of catalysts with this compound for the selective hydrogenation of dienes or alkynes to alkenes.

Alkyne Cyclotrimerization Processes

Alkyne cyclotrimerization, a powerful method for the synthesis of substituted benzene (B151609) rings, is typically catalyzed by transition metal complexes. The electronic and steric properties of the ligands coordinated to the metal center play a crucial role in the efficiency and regioselectivity of this transformation. There are currently no published studies that describe the synthesis of metal complexes with this compound as a ligand for the purpose of catalyzing alkyne cyclotrimerization reactions.

Phase Transfer Catalysis Utilizing this compound Derivatives

Phase transfer catalysis (PTC) is a versatile technique that facilitates reactions between reactants in immiscible phases, often employing quaternary ammonium (B1175870) or phosphonium salts as catalysts. While the synthesis of such catalysts from various amines is a well-established field, the application of derivatives of this compound in this area remains unexplored in the scientific literature.

Multi-Site Phase Transfer Catalysis Systems

Multi-site phase transfer catalysts, often containing multiple quaternary ammonium salt moieties, can exhibit enhanced catalytic activity. The structure of this compound, with its two amine groups, presents a theoretical possibility for the synthesis of bis-quaternary ammonium salts that could function as multi-site phase transfer catalysts. However, a review of the literature indicates that no such derivatives have been synthesized and studied for their efficacy in multi-site phase transfer catalysis.

Kinetic Studies in Phase Transfer Catalysis

The evaluation of a phase transfer catalyst's performance involves detailed kinetic studies to understand the reaction mechanism and the influence of various parameters on the reaction rate. As there are no reports on the use of this compound derivatives as phase transfer catalysts, no kinetic data for such systems is available.

Catalyst Reactivation and Lifetime Studies

The stability, deactivation, and potential for reactivation are critical aspects of a catalyst's industrial viability. Studies in this area are essential for developing robust and economical catalytic processes. In the absence of any reported catalytic applications for this compound, there are consequently no studies on the deactivation, lifetime, or regeneration of catalysts involving this compound.

Derivatization Strategies and Functionalization of N Butylbenzene 1,4 Diamine

Synthesis of Novel Functionalized N-Butylbenzene-1,4-diamine Derivatives

The synthesis of novel derivatives of this compound is centered on reactions involving its two amino groups. The presence of a primary and a secondary amine offers sites for a diverse range of chemical transformations. Common synthetic routes include N-alkylation, N-arylation, and acylation, which can be employed to introduce various functional groups, thereby altering the molecule's steric and electronic properties.

One prevalent method for synthesizing N,N'-disubstituted-p-phenylenediamines involves the reductive alkylation of p-phenylenediamine (B122844) or its N-substituted precursors. For instance, reacting p-phenylenediamine with ketones, such as butanone, in the presence of a catalyst and hydrogen, leads to the formation of N,N'-di-sec-butyl-p-phenylenediamine. This process first involves the formation of an imine intermediate, which is subsequently reduced to the corresponding secondary amine. osha.gov A similar approach can be envisioned for the further functionalization of this compound.

Another strategy involves the reaction of p-aminodiphenylamine with ketones in the presence of hydrogen and a catalyst to produce N-alkyl-N'-phenyl-p-phenylenediamines. google.comgoogle.com This highlights the versatility of reductive alkylation in creating unsymmetrically substituted phenylenediamine derivatives. Furthermore, patents describe processes for preparing N-substituted-N'-phenyl-p-phenylenediamines by reacting a mixture of N-phenyl-p-quinoneimine and p-hydroxydiphenylamine with a primary amine. google.com

The synthesis of Schiff base derivatives is another important functionalization route. These are typically formed through the condensation reaction of the primary amino group of this compound with an aldehyde or ketone. scirp.orgchemicalbook.comnih.gov The resulting imine or azomethine group (C=N) introduces a site of unsaturation and can be a key linkage in the formation of larger molecular architectures or polymers.

Below is a table summarizing potential novel functionalized derivatives of this compound based on established synthetic methodologies for related compounds.

Derivative NamePotential Synthetic MethodKey Properties/Applications
N-Butyl-N'-ethylbenzene-1,4-diamineReductive alkylation of this compound with acetaldehyde.Modified solubility and antioxidant properties.
N-Butyl-N'-(4-methoxybenzyl)benzene-1,4-diamineCondensation with anisaldehyde followed by reduction.Potential for enhanced antioxidant activity due to the methoxy (B1213986) group.
2-( (4-(Butylamino)phenyl)imino)methyl)phenolSchiff base condensation with salicylaldehyde. scirp.orgFormation of a chelating ligand for metal complexes with potential catalytic or sensor applications.
N-(4-(Butylamino)phenyl)acetamideAcylation with acetic anhydride (B1165640) or acetyl chloride.Increased stability and altered electronic properties.
N-Butyl-N'-(4-nitrophenyl)benzene-1,4-diamineNucleophilic aromatic substitution with 1-fluoro-4-nitrobenzene (B44160).Intermediate for dyes and pigments.

Strategies for Modifying Molecular Characteristics of the Compound

Derivatization is a powerful tool for modifying the molecular characteristics of this compound, such as its solubility, stability, and selectivity in various processes.

Enhancing Extraction Selectivity through Derivatization

In analytical chemistry, the extraction of polar compounds like aromatic amines from complex matrices can be challenging. Derivatization is often employed to increase the hydrophobicity of the analyte, thereby improving its extraction efficiency into an organic solvent. For aromatic amines, this can be achieved by reacting the amino groups with reagents that introduce nonpolar moieties.

For instance, derivatization with reagents like heptafluorobutyric acid anhydride converts the polar amino groups into less polar amides, which are more readily extracted and amenable to analysis by gas chromatography. osha.gov While this specific example pertains to analysis, the underlying principle of increasing lipophilicity through derivatization is broadly applicable to enhancing extraction selectivity. The introduction of longer alkyl chains or aromatic groups onto the nitrogen atoms of this compound would significantly increase its partition coefficient in favor of non-aqueous phases.

Stabilization of Unstable Chemical Moieties

Phenylenediamines are known to be susceptible to oxidation, which can lead to discoloration and degradation of the material. osha.govscirp.org This instability is a significant concern in applications where the compound is exposed to air or other oxidizing agents. Derivatization can be a key strategy to stabilize these compounds.

Acylation of the amino groups to form amides, for example, reduces the electron-donating ability of the nitrogen atoms, making the aromatic ring less susceptible to oxidation. The resulting amides are generally more stable than the parent amines.

Another approach to stabilization involves the careful selection of substituents. For instance, the introduction of bulky alkyl groups, such as a tert-butyl group, ortho to the amino groups can provide steric hindrance, which protects the amino groups from oxidative attack. acs.org While this is an example of ring substitution, N-alkylation with bulky groups can also contribute to increased stability. It is also noted that the salts of N,N'-disubstituted-p-phenylenediamines are sensitive to oxygen, and handling them in an oxygen-free environment is crucial for maintaining their stability. google.comscirp.org

Derivatization for Analytical and Characterization Purposes

For analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a common strategy to improve the detection and separation of analytes. scirp.org Aromatic amines like this compound may lack a strong chromophore or fluorophore, leading to poor sensitivity with UV or fluorescence detectors.

Pre-column or post-column derivatization with a reagent that introduces a fluorescent or UV-active tag can significantly enhance detection limits. For example, various reagents are used to derivatize amines to make them suitable for HPLC analysis with fluorescence detection. scirp.org The derivatized product can also have improved chromatographic properties, leading to better separation from interfering substances in the sample matrix.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like diamines. Silylation or acylation are common derivatization techniques used for this purpose.

Reaction Mechanisms of Derivatization Reactions (e.g., Imine Formation)

The formation of an imine, or Schiff base, is a cornerstone of derivatization chemistry for primary amines. The reaction between this compound (specifically, its primary amine group) and an aldehyde or ketone proceeds through a nucleophilic addition-elimination mechanism.

The reaction is typically catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the first step involves the protonation of the carbonyl oxygen of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amino group of this compound.

The nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon atom, expelling the water molecule and forming a protonated imine, also known as an iminium ion. Finally, a base (such as water or another amine molecule) deprotonates the nitrogen atom to yield the neutral imine product. nih.gov

Theoretical and Mechanistic Investigations of Biochemical Relevance

Chemical Basis for Potential Biological Interactions of Aromatic Amines

The potential for aromatic amines, including N-Butylbenzene-1,4-diamine, to interact with biological systems is fundamentally rooted in the chemical properties of the amino group attached to an aromatic ring. The nitrogen atom possesses a lone pair of electrons, which confers nucleophilic and basic characteristics to the molecule. libretexts.orgpharmaguideline.com This electron pair can donate to electrophiles, initiating chemical interactions. However, in aromatic amines, the lone pair can be delocalized into the electron system of the benzene (B151609) ring through resonance, which generally makes them weaker bases than aliphatic amines. youtube.comnoaa.gov

The primary mechanism for the biochemical activity of aromatic amines is metabolic activation. nih.govwho.int This process, primarily carried out by cytochrome P450 (P450) enzymes in the liver, involves the oxidation of the exocyclic amino group. nih.gov The key initial reaction is N-oxidation, which transforms the amine into a corresponding N-hydroxylamine. nih.govwho.int

These N-hydroxylamine metabolites are more reactive than the parent amine. They can undergo further transformations to form highly reactive electrophilic species. nih.gov For instance, the hydroxylamine (B1172632) can be protonated and subsequently lose a water molecule to generate a highly unstable and electrophilic nitrenium ion. nih.gov It is these ultimate reactive metabolites that are capable of covalently bonding to cellular nucleophiles, such as DNA and proteins. nih.govwho.int

Another pathway involves the co-oxidation of the arylhydroxylamine with oxyhemoglobin in erythrocytes, which produces an arylnitroso intermediate and methemoglobin. nih.gov The arylnitroso compounds can then react with nucleophilic residues in proteins, such as the cysteine residues of hemoglobin, to form stable adducts like sulfinamides. nih.govnih.gov This sequence of metabolic transformations from a relatively stable parent amine to highly reactive electrophiles forms the chemical basis for their potential biological interactions.

MetaboliteChemical RoleKey Characteristics
Parent Aromatic AmineInitial SubstrateNucleophilic; undergoes enzymatic N-oxidation.
N-HydroxylamineIntermediate MetaboliteProduct of P450-mediated oxidation; precursor to more reactive species. nih.gov
Nitrenium IonUltimate ElectrophileHighly reactive cation; readily attacks nucleophilic sites on macromolecules. nih.gov
NitrosoareneReactive IntermediateFormed via co-oxidation with oxyhemoglobin; reacts with protein residues. nih.gov

Structural Diversity Impact on Chemical Reactivity in Biochemical Systems (e.g., Steric Hindrance Effects)

The structure of an aromatic amine significantly influences its chemical reactivity within a biochemical context. Factors such as the electronic properties of other substituents on the aromatic ring and steric characteristics play a crucial role. nih.gov For this compound, the presence of an N-butyl group introduces significant steric bulk around one of the nitrogen atoms.

Steric hindrance refers to the spatial arrangement of atoms or groups that physically obstructs a chemical reaction. osti.gov The bulky butyl group can impede the approach of enzymes or other reactants to the nitrogen's lone pair of electrons. osti.govrsc.org This can decrease the rate of metabolic activation (N-oxidation) compared to less hindered primary aromatic amines. researchgate.net If the active site of an enzyme like cytochrome P450 is sterically constrained, it may not accommodate the substituted amine as efficiently as a smaller amine, leading to a slower rate of metabolism.

Furthermore, steric hindrance can influence the reaction pathway by destabilizing certain transition states or intermediates. rsc.org For example, the formation of a carbamate, which involves the attack of a second amine molecule, can be impeded by bulky pendant groups around the reactive nitrogen. osti.gov In biochemical systems, this could translate to altered metabolic profiles, where alternative pathways (such as ring oxidation) might become more favorable if the primary pathway (N-oxidation) is sterically inhibited. The bulkiness of substituents can also affect the basicity of the amine; large groups near the nitrogen can disrupt the solvation of the protonated amine, influencing its pKa value and, consequently, its behavior in different pH environments. youtube.comyoutube.com

CompoundStructureSteric Hindrance at NitrogenPotential Reactivity Impact
Aniline (B41778)C₆H₅NH₂LowThe amino group is relatively accessible to enzymes.
N-ButylanilineC₆H₅NH(CH₂)₃CH₃ModerateThe butyl group introduces bulk that can slow enzymatic N-oxidation.
This compoundH₂NC₆H₄NH(CH₂)₃CH₃High (at the substituted N)Significant steric hindrance at one amino group may lead to preferential metabolism at the less-hindered primary amino group or slower overall activation.

Mechanistic Studies of Chemical Processes Relevant to Biochemical Pathways

Mechanistic studies of aromatic amines focus on the step-by-step chemical transformations that occur during their metabolic processing, independent of the final biological effect. These studies provide insight into the formation of reactive intermediates and their subsequent chemical fates.

Mechanism of N-Oxidation: The initial and rate-determining step in the activation of many aromatic amines is N-oxidation, catalyzed by microsomal monooxygenases, particularly cytochrome P450 enzymes. nih.gov The mechanism involves the transfer of an oxygen atom from the activated enzyme complex to the nitrogen of the amine. This converts the primary or secondary amine into an N-hydroxylamine. This step is crucial as it is often the gateway to the formation of all subsequent reactive species. nih.govwho.int

Mechanism of Nitrenium Ion Formation: The N-hydroxylamine intermediate can be further activated, particularly in acidic environments. The hydroxyl group can be protonated, forming a good leaving group (water). The subsequent loss of water generates a highly electrophilic nitrenium ion (Ar-NH⁺). This species is a potent electrophile due to its electron-deficient nitrogen atom and readily attacks electron-rich centers in other molecules. nih.gov

Mechanism of Adduct Formation: The electrophilic intermediates, primarily the nitrenium ion, are the species that form covalent bonds with biological macromolecules. The mechanism is a classic electrophilic attack on a nucleophile. For example, the nitrenium ion can attack the nucleophilic C8 or N7 positions of guanine (B1146940) or the N3 of adenine (B156593) in DNA. Similarly, it can react with the sulfhydryl group (-SH) of cysteine residues in proteins. nih.gov Another relevant mechanism involves the reaction of nitroso-aromatic compounds (formed from the oxidation of N-hydroxylamines) with the sulfhydryl groups of cysteine in hemoglobin to form a stable sulfinamide adduct (Ar-N(OH)-S-Hb). nih.gov These adduction processes represent the final chemical step in the interaction of the activated amine with cellular components.

Future Directions and Emerging Research Avenues for N Butylbenzene 1,4 Diamine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-Butylbenzene-1,4-diamine is likely to be driven by the principles of green chemistry, moving away from conventional methods that may involve harsh reaction conditions or hazardous reagents. Research in this area is anticipated to focus on catalytic systems and the use of renewable feedstocks.

Current synthetic routes to similar N-alkylated p-phenylenediamines often involve reductive alkylation of p-phenylenediamine (B122844) or related nitroaromatics. google.comcdnsciencepub.com Future methodologies could refine these processes through the development of more efficient and selective catalysts, such as those based on earth-abundant metals, to minimize waste and energy consumption. nih.gov For instance, the catalytic reductive amination of aromatic aldehydes using cobalt-based composites has shown promise for the synthesis of N-substituted amines and could be adapted for this compound production. researchgate.netmdpi.com

A significant leap forward would be the development of synthetic pathways that utilize bio-based starting materials. Lignin (B12514952), a complex polymer abundant in plant biomass, is a rich source of aromatic compounds. acs.org Research into the catalytic conversion of lignin-derived molecules into valuable chemicals, including aromatic amines, is a burgeoning field. acs.org Future studies could explore the targeted functionalization of aromatic platforms derived from lignin to produce this compound, thereby creating a more sustainable production pipeline.

Potential Sustainable Synthetic Approach Key Advantages Research Focus
Advanced Catalytic Reductive Amination Higher selectivity, lower energy consumption, use of non-precious metal catalysts.Development of novel catalysts with enhanced activity and recyclability.
Bio-based Synthesis from Lignin Utilization of renewable feedstocks, reduction of carbon footprint.Engineering catalytic pathways for the selective conversion of lignin-derived aromatics.
Direct Catalytic Amination of Butylbenzene Fewer synthetic steps, potential for higher atom economy.Discovery of catalysts capable of selective C-N bond formation on the benzene (B151609) ring.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry is poised to accelerate the discovery and optimization of applications for this compound. By employing advanced modeling techniques, researchers can predict the physicochemical properties and reactivity of the molecule, guiding experimental work and reducing the need for extensive trial-and-error synthesis.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure, molecular geometry, and spectroscopic properties of this compound. This information is crucial for understanding its behavior in various chemical environments and for designing molecules with tailored characteristics. For instance, computational models have been successfully used to predict the acidity constant (pKa) of substituted aromatic diamines, which is a key parameter in determining their reactivity in polymerization reactions. mdpi.comresearchgate.net Similar approaches can be applied to this compound to forecast its suitability as a monomer for high-performance polymers.

Furthermore, molecular dynamics simulations can provide insights into the bulk properties of materials incorporating this compound. For example, these simulations could model the interaction of this diamine within a polymer matrix, predicting properties such as thermal stability, mechanical strength, and permeability. This predictive capability is invaluable for the rational design of new materials for specific applications.

Computational Modeling Technique Predicted Properties Potential Impact
Density Functional Theory (DFT) Electronic structure, pKa, spectroscopic signatures.Rational design of polymerization reactions and prediction of reactivity.
Molecular Dynamics (MD) Simulations Polymer chain packing, thermal stability, mechanical properties.Virtual screening of polymer properties before synthesis.
Quantitative Structure-Property Relationship (QSPR) Solubility, boiling point, and other physical properties.Efficiently guide the synthesis and purification processes.

Exploration of this compound in Emerging Materials Science Fields

The unique molecular structure of this compound, featuring both a rigid aromatic core and a flexible butyl group, suggests its potential utility in a variety of advanced materials. While concrete applications are still in the exploratory phase, patent literature hints at its promise in polymers and electronic materials.

In the realm of polymer chemistry, this compound can serve as a versatile monomer or cross-linking agent. The diamine functionality allows it to react with diacids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. The presence of the n-butyl group can impart increased solubility and processability to the resulting polymers, a common challenge with rigid aromatic polymers. tandfonline.com Research could focus on synthesizing and characterizing novel polymers derived from this compound to explore their thermal, mechanical, and optical properties for applications in high-performance plastics, fibers, and films.

The aromatic nature of this compound also makes it a candidate for applications in organic electronics. Aromatic amines are known for their electron-donating properties and are often used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future research could investigate the charge transport properties of this compound and its derivatives, potentially leading to the development of new materials for more efficient and cost-effective electronic devices.

Interdisciplinary Research Integrating this compound Chemistry

Realizing the full potential of this compound will necessitate a collaborative, interdisciplinary approach. The complex challenges in developing new materials and technologies require expertise from various scientific and engineering disciplines.

Collaborations between synthetic organic chemists and computational chemists will be crucial for the rational design of novel synthetic routes and the prediction of molecular properties. By combining experimental and theoretical approaches, the development cycle for new materials can be significantly shortened.

Furthermore, partnerships between materials scientists and engineers will be essential for translating the fundamental properties of this compound-based materials into functional devices. For example, the development of a new polymer for electronic applications would require the expertise of polymer chemists to synthesize the material, materials scientists to characterize its properties, and electrical engineers to fabricate and test prototype devices.

Finally, as the focus on sustainability grows, collaborations with chemical engineers and environmental scientists will be vital to ensure that the production and application of this compound and its derivatives are environmentally benign. This includes developing efficient and scalable manufacturing processes, as well as assessing the lifecycle and potential environmental impact of new materials.

Q & A

Basic: What are the standard synthetic routes for N-Butylbenzene-1,4-diamine, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of benzene-1,4-diamine with sec-butyl halides under controlled conditions (e.g., using a polar aprotic solvent like DMF and a base such as K₂CO₃). Reaction optimization includes:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve yield in coupling reactions .
  • Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but require monitoring to avoid side products like over-alkylation .
  • Purification : Recrystallization (e.g., using petroleum ether) or column chromatography ensures high purity .

Advanced: How do crystallographic data from derivatives of benzene-1,4-diamine inform structural stability and reactivity?

Methodological Answer:
Crystallography reveals conformation-dependent properties. For instance:

  • Polymorphism : Derivatives like N,N'-Bis(4-nitrobenzylidene)benzene-1,4-diamine exhibit conformational polymorphism, where crystal packing affects thermal stability and solubility .
  • Unit cell parameters : Metrics (e.g., a = 11.8285 Å, b = 9.1223 Å in COD Entry 2232934) correlate with steric effects of substituents, influencing reactivity in host-guest chemistry .
  • Hydrogen bonding : Intermolecular N–H···N interactions stabilize structures, critical for designing coordination polymers .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies alkylation patterns (e.g., δ 1.2–1.5 ppm for sec-butyl protons) .
  • IR spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking are employed:

  • DFT : Models charge distribution and frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing substituents lower HOMO energy, reducing oxidation potential .
  • Molecular dynamics : Simulates solvent effects on reaction pathways, such as solvolysis in polar media .
  • Docking studies : Predicts interactions with biological targets (e.g., enzymes) for drug design applications .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:
Based on safety data sheets (SDS):

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: Not established; assume toxicity similar to phenylenediamines) .
  • First aid : Immediate flushing with water for eye/skin exposure; activated charcoal for ingestion .

Advanced: What strategies resolve contradictions in crystallographic refinement data for this compound derivatives?

Methodological Answer:
Addressing refinement challenges involves:

  • SHELX suite : Use SHELXL for high-resolution data to resolve disorder (e.g., partial occupancy of sec-butyl groups) .
  • Twinned data : Apply TWIN/BASF commands in SHELXL for handling pseudo-merohedral twinning .
  • Validation tools : CheckCIF/PLATON to identify outliers in bond lengths/angles and adjust restraints .

Advanced: How does this compound compare to similar diamines in biological activity?

Methodological Answer:
Comparative studies (e.g., with N1-(4-Nitrophenyl)benzene-1,4-diamine) show:

  • Substituent effects : sec-butyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays .
  • Redox activity : Unlike nitro-substituted analogs, N-butyl derivatives exhibit lower oxidation potential, reducing ROS generation in cytotoxicity studies .
  • Structure-activity relationships (SAR) : Bulkier alkyl chains reduce binding affinity to DNA gyrase compared to naphthyl-substituted derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.